
N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. The starting materials typically include 4-bromophenylamine, 2,3-dimethoxybenzaldehyde, and appropriate reagents. Detailed experimental procedures and optimization studies are available in the literature .
Aplicaciones Científicas De Investigación
Antimalarial Drug Lead Development
Quinazoline derivatives, including compounds similar to N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, have been investigated for their antimalarial properties. A study synthesized and evaluated approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, discovering compounds with high antimalarial activity, presenting them as promising antimalarial drug leads (Mizukawa et al., 2021).
Antiviral Research
Research into 4-anilinoquin(az)olines, structurally related to N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, has identified potent inhibitors against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). These compounds showed promising antiviral activities with minimal toxicity, indicating their potential for development into clinical compounds against these emerging viral threats (Saul et al., 2021).
Cancer Research
Quinazoline derivatives have been explored for their anticancer properties. For example, targeting the epidermal growth factor receptor (EGFR) water network with 4-anilinoquin(az)oline inhibitors has shown efficacy in cellular models of non-small cell lung cancer (NSCLC) and chordomas, indicating their potential as cancer therapeutics (Asquith et al., 2019). Furthermore, novel indole-aminoquinazoline hybrids have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating significant activity and suggesting their potential as anticancer agents (Mphahlele et al., 2018).
Antitubercular Activity
Quinazoline derivatives have also been identified as novel inhibitors of Mycobacterium tuberculosis (Mtb), with specific compounds demonstrating high potency and limited toxicity. This suggests the potential for further development of these compounds into effective antitubercular agents (Asquith et al., 2019).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVTWIIWNZMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)
![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)
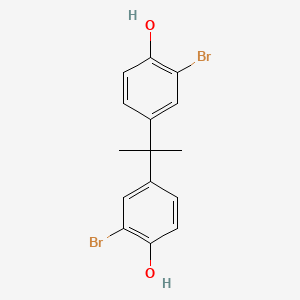
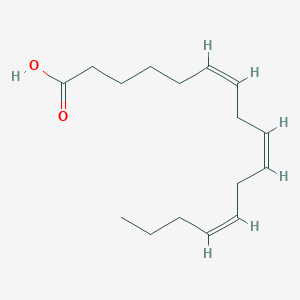
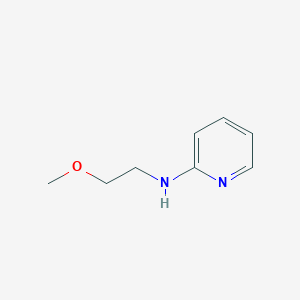
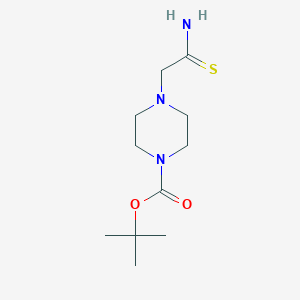
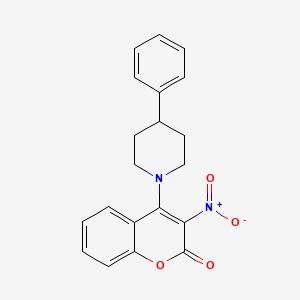



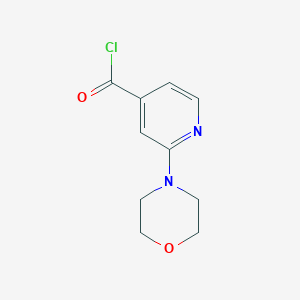
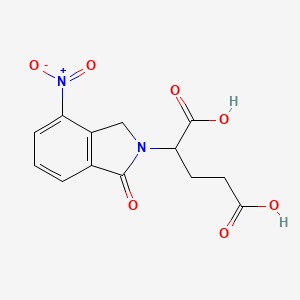
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
